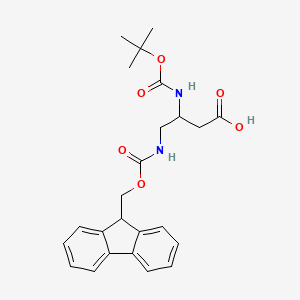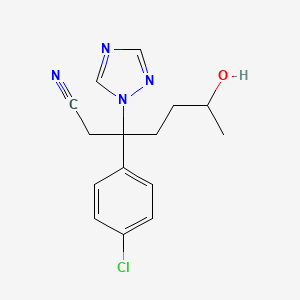
(3S)-3-(4-chlorophenyl)-6-hydroxy-3-(1H-1,2,4-triazol-1-yl)heptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myclobutanil-3-hydroxybutyl is a metabolite of the fungicide myclobutanil, which is widely used in agriculture to control fungal diseases. The compound has the molecular formula C15H17ClN4O and a molecular weight of 304.7747 . It is known for its role in environmental analysis and testing, particularly in the context of pesticide residue studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myclobutanil-3-hydroxybutyl involves the hydroxylation of myclobutanil. The process typically includes the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the hydroxybutyl derivative .
Industrial Production Methods
Industrial production of Myclobutanil-3-hydroxybutyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Myclobutanil-3-hydroxybutyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Myclobutanil-3-hydroxybutyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Myclobutanil-3-hydroxybutyl involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . The compound binds to and inhibits enzymes involved in the ergosterol biosynthesis pathway, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Myclobutanil-3-hydroxybutyl include other triazole fungicides such as:
- Propiconazole
- Tebuconazole
- Triflumizole
Uniqueness
Myclobutanil-3-hydroxybutyl is unique due to its specific hydroxylated structure, which differentiates it from other triazole fungicides. This structural difference can influence its chemical reactivity, environmental persistence, and biological activity .
Conclusion
Myclobutanil-3-hydroxybutyl is a significant compound in the field of environmental analysis and pesticide residue studies. Its unique chemical structure and reactivity make it a valuable reference standard in various scientific research applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in agriculture and environmental science.
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-hydroxy-3-(1,2,4-triazol-1-yl)heptanenitrile |
InChI |
InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-9-17,20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-8H2,1H3 |
InChI Key |
MORMJKWAZZZZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CC#N)(C1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
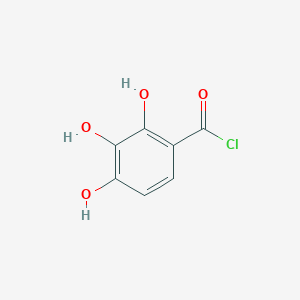

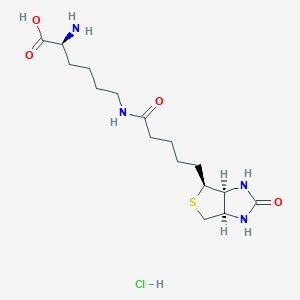
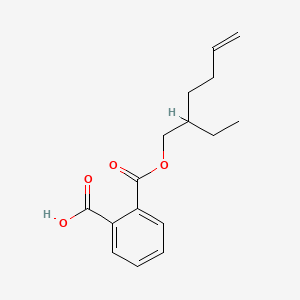
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
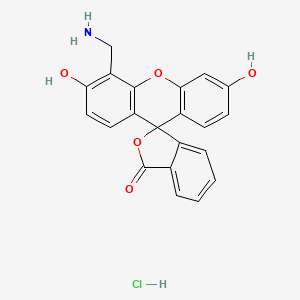
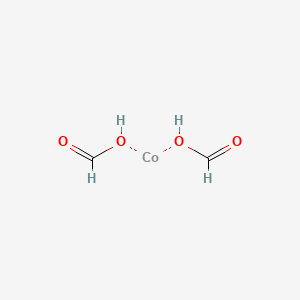
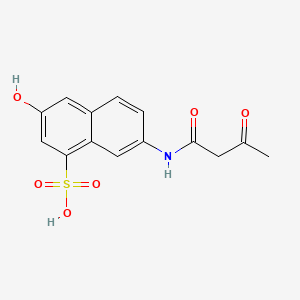
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
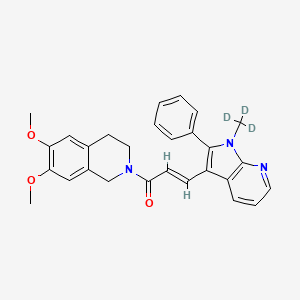
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
